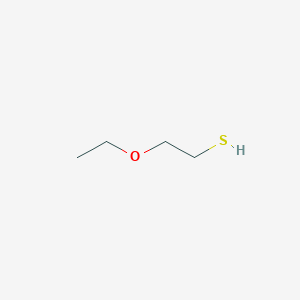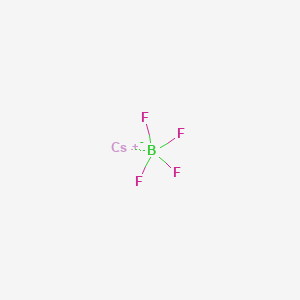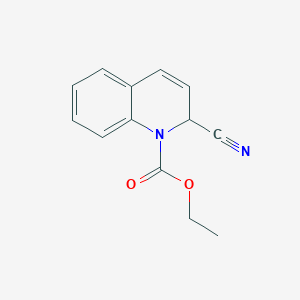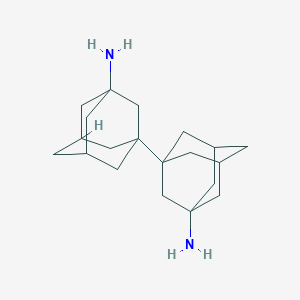
3-(3-Amino-1-adamantyl)adamantan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-1-adamantyl)adamantan-1-amine, also known as 3-AAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a derivative of adamantane, a highly stable and rigid hydrocarbon structure that has been used as a building block for various drugs and materials. The unique properties of 3-AAA make it a promising candidate for studying the mechanisms of certain biochemical processes and developing new therapeutic agents.
作用機序
The exact mechanism of action of 3-(3-Amino-1-adamantyl)adamantan-1-amine is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. Specifically, 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. By modulating the activity of this receptor, 3-(3-Amino-1-adamantyl)adamantan-1-amine may have the potential to enhance cognitive function and memory.
生化学的および生理学的効果
In addition to its potential applications in neuroscience, 3-(3-Amino-1-adamantyl)adamantan-1-amine has also been studied for its effects on other biochemical and physiological processes. Studies have shown that 3-(3-Amino-1-adamantyl)adamantan-1-amine has antioxidant properties, which may make it a potential therapeutic agent for conditions such as Alzheimer's disease and cardiovascular disease. Additionally, 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to inhibit the growth of certain cancer cells, suggesting that it may have anticancer properties.
実験室実験の利点と制限
One of the major advantages of 3-(3-Amino-1-adamantyl)adamantan-1-amine is its high stability and low toxicity, which make it a suitable candidate for use in laboratory experiments. Additionally, the synthesis of 3-(3-Amino-1-adamantyl)adamantan-1-amine is relatively straightforward and can be performed using commercially available starting materials. However, one limitation of 3-(3-Amino-1-adamantyl)adamantan-1-amine is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(3-Amino-1-adamantyl)adamantan-1-amine. One area of interest is in the development of new therapeutic agents for neurological disorders based on the properties of 3-(3-Amino-1-adamantyl)adamantan-1-amine. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-Amino-1-adamantyl)adamantan-1-amine and its effects on various biochemical and physiological processes. Finally, investigations into the synthesis of derivatives of 3-(3-Amino-1-adamantyl)adamantan-1-amine may lead to the development of new materials and drugs with unique properties and applications.
合成法
The synthesis of 3-(3-Amino-1-adamantyl)adamantan-1-amine involves several steps starting from commercially available starting materials. The first step is the reaction of 1-adamantanamine with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then reacted with 3-aminoadamantane to yield 3-(3-Amino-1-adamantyl)adamantan-1-amine. The reaction conditions and purification methods have been optimized to achieve high yields and purity of the final product.
科学的研究の応用
3-(3-Amino-1-adamantyl)adamantan-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of neuroscience, where 3-(3-Amino-1-adamantyl)adamantan-1-amine has been shown to bind to and modulate the activity of certain ion channels and receptors in the brain. This has led to investigations into the potential use of 3-(3-Amino-1-adamantyl)adamantan-1-amine as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
特性
CAS番号 |
18220-68-3 |
|---|---|
製品名 |
3-(3-Amino-1-adamantyl)adamantan-1-amine |
分子式 |
C20H32N2 |
分子量 |
300.5 g/mol |
IUPAC名 |
3-(3-amino-1-adamantyl)adamantan-1-amine |
InChI |
InChI=1S/C20H32N2/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18/h13-16H,1-12,21-22H2 |
InChIキー |
SOKRCBPOBAYQBS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



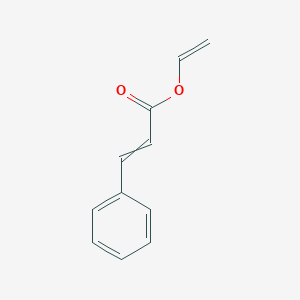
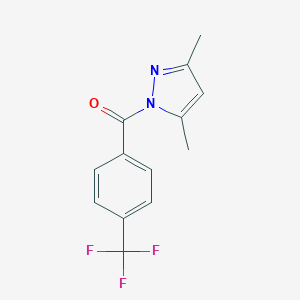
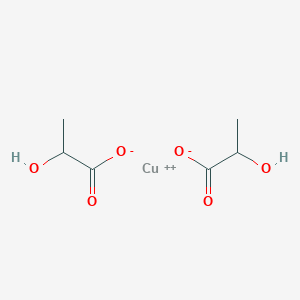

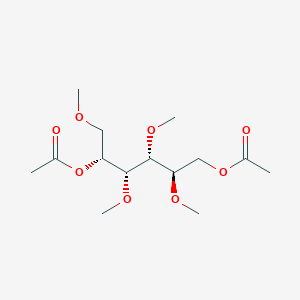
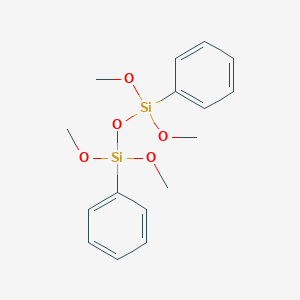
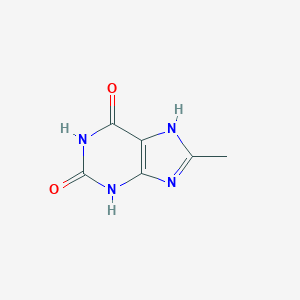
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)


